Methyl 2-hydroxy-3-methylbenzoate

Physical Chemistry Thermal Analysis Process Engineering

Methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5), also known as methyl 3-methylsalicylate, is an ortho-hydroxybenzoate ester featuring a methyl group at the 3-position of the aromatic ring. This structural feature distinguishes it from the parent methyl salicylate and other regioisomers, conferring distinct physicochemical properties that are critical for applications requiring specific lipophilicity, volatility, and thermal stability.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 23287-26-5
Cat. No. B1362475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-3-methylbenzoate
CAS23287-26-5
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)OC)O
InChIInChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3
InChIKeySUHLUMKZPUMAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5): A Differentiated Salicylate Ester Building Block


Methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5), also known as methyl 3-methylsalicylate, is an ortho-hydroxybenzoate ester featuring a methyl group at the 3-position of the aromatic ring . This structural feature distinguishes it from the parent methyl salicylate and other regioisomers, conferring distinct physicochemical properties that are critical for applications requiring specific lipophilicity, volatility, and thermal stability . The compound is characterized by a molecular formula of C₉H₁₀O₃, a molecular weight of 166.18 g/mol, and is commercially available as a research intermediate with typical purities of ≥97-98% . Its presence as a specified impurity in pharmacopeial methyl salicylate monographs further underscores the necessity of its discrete availability for analytical and quality control purposes [1].

Differentiated ortho-hydroxybenzoate building block with 3-methyl substitution
Designated EP Impurity I reference standard for methyl salicylate quality control
Higher melting point and lipophilicity enable distinct handling and separation from parent ester

Why Methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5) Cannot Be Substituted with Common Salicylates


Substituting Methyl 2-hydroxy-3-methylbenzoate with more common and less expensive analogs such as methyl salicylate (CAS 119-36-8) or methyl 4-hydroxybenzoate (CAS 99-76-3) introduces significant and quantifiable risk in regulated analytical and synthetic applications. The additional methyl group in the 3-position substantially alters the molecule's physicochemical profile, including a markedly higher melting point, boiling point, and lipophilicity (LogP), which directly impacts chromatographic retention, extraction efficiency, and reactivity in downstream synthetic steps [1]. Crucially, this compound is a designated impurity in pharmaceutical-grade methyl salicylate, making it an indispensable reference standard for method validation and quality control that cannot be replaced by the primary analyte or other impurities [2]. For synthetic chemists, the ortho-hydroxyl and ester functionalities of Methyl 2-hydroxy-3-methylbenzoate provide a unique scaffold for chelation-directed reactions and heterocycle synthesis that is not achievable with its para-hydroxy or unsubstituted analogs, thereby ensuring structural fidelity in complex molecule construction .

Methyl salicylate remains a volatile liquid at room temperature, complicating precise weighing and thermal reaction compatibility relative to this low-melting solid building block.
Para-hydroxy regioisomers (e.g., methyl 4-hydroxybenzoate) lack the ortho-chelation scaffold required for directed C–H activation and heterocycle synthesis.
Unsubstituted methyl salicylate is not accepted as EP Impurity I; only this compound fulfills the regulatory reference standard role.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5)


Significantly Elevated Melting and Boiling Points Versus Methyl Salicylate

The presence of a methyl group at the 3-position on the aromatic ring of Methyl 2-hydroxy-3-methylbenzoate substantially increases its intermolecular interactions, leading to a dramatically higher melting point and a moderately elevated boiling point compared to the unsubstituted methyl salicylate. This thermal stability is a critical factor for applications involving elevated temperatures or requiring a solid-state intermediate [1].

Thermal Properties
Cross-study comparable
Δ Melting Point: +36–38 °C; Δ Boiling Point: +12–14 °C vs methyl salicylate
Supports handling as low-melting solid; enables elevated-temperature reactions
Standard pressure data; verify under process conditions
Physical Chemistry Thermal Analysis Process Engineering

Increased Lipophilicity (LogP) Relative to Methyl Salicylate

The additional methyl substituent on the aromatic core of Methyl 2-hydroxy-3-methylbenzoate enhances its lipophilicity compared to methyl salicylate. This difference in LogP directly influences its retention time in reversed-phase liquid chromatography and its partition coefficient in liquid-liquid extractions, making it a valuable probe for optimizing separations and predicting in silico absorption parameters [1][2].

Lipophilicity (LogP)
Cross-study comparable
Δ LogP: +0.14 to +0.29 log units vs methyl salicylate
Distinct retention in RP-HPLC; enables impurity separation
Predicted LogP values; confirm experimentally
Medicinal Chemistry ADME Prediction Chromatography

Regulated Identity as a Pharmacopeial Impurity Standard

Methyl 2-hydroxy-3-methylbenzoate is formally designated as Methyl Salicylate EP Impurity I according to the European Pharmacopoeia (EP). This regulatory designation creates a non-negotiable, compliance-driven demand for the compound as a certified reference standard in the quality control of pharmaceutical-grade methyl salicylate. No other analog or in-class compound can fulfill this specific analytical role [1].

Pharmacopeial Identity
Direct head-to-head comparison
Designated Methyl Salicylate EP Impurity I
Required reference standard for regulatory method validation
EP monograph-defined role
Pharmaceutical Analysis Quality Control Regulatory Compliance

Potential for Differentiated Biological Activity: COX-2 Enzyme Interaction

Commercial vendors and biochemical databases report that Methyl 2-hydroxy-3-methylbenzoate is implicated in the inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. While direct quantitative IC₅₀ data against a direct comparator are not available in the primary literature, this documented biological interaction suggests a potential for differentiated pharmacology compared to methyl salicylate, which is primarily known as a topical analgesic and counterirritant [1].

Reported COX-2 Interaction
Supporting evidence
Potential COX-2 inhibition suggested
Exploratory tool compound for COX-2 SAR; data to verify
No published IC₅₀; vendor-derived information
Pharmacology Inflammation Enzyme Inhibition

Validated Application Scenarios for Methyl 2-hydroxy-3-methylbenzoate (CAS 23287-26-5)


Pharmaceutical Quality Control: Reference Standard for Methyl Salicylate Impurity I

In pharmaceutical quality control (QC) and analytical development, Methyl 2-hydroxy-3-methylbenzoate is procured as a certified reference standard to identify and quantify the EP Impurity I in drug substances and products containing methyl salicylate [1]. Its use in method validation, system suitability testing, and batch release is a regulatory requirement for compliance with the European Pharmacopoeia monograph. This application leverages its unique identity as a specified impurity, a role no other compound can fulfill.

Organic Synthesis: Chelation-Controlled Reactions and Heterocycle Construction

The ortho-hydroxybenzoate ester motif of Methyl 2-hydroxy-3-methylbenzoate is an established directing group for transition-metal-catalyzed C-H activation and chelation-controlled functionalization reactions . Its distinct thermal stability (higher boiling and melting points) compared to methyl salicylate allows for its use in a broader range of reaction conditions, including those requiring elevated temperatures, making it a versatile building block for the synthesis of complex pharmaceutical intermediates and agrochemicals.

Biochemical Research: COX-2 Inhibition and Inflammation Studies

Researchers investigating the cyclooxygenase (COX) pathway and inflammatory processes may utilize Methyl 2-hydroxy-3-methylbenzoate as a tool compound for exploring structure-activity relationships (SAR) around the salicylate scaffold . While lacking published quantitative potency data, its reported interaction with COX-2 provides a rationale for its use in preliminary biochemical assays aimed at differentiating the effects of aromatic substitution on enzyme inhibition. Its procurement enables these exploratory studies that are not possible with the commercially ubiquitous methyl salicylate.

Application
Selection Property
Validation Focus
Pharmaceutical QC: Reference Standard for Methyl Salicylate EP Impurity I
Designated impurity identity (EP Impurity I)
Method validation, system suitability, batch release testing
Organic Synthesis: Building Block with Ortho-Chelating Motif
Ortho-hydroxybenzoate directing group; elevated thermal stability
C–H activation, heterocycle construction under thermal conditions
Biochemical Research: COX-2 Pathway Probe
Reported COX-2 enzyme interaction profile
SAR studies differentiating aromatic substitution effects on enzyme inhibition

Technical Documentation Hub

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56 linked technical documents
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